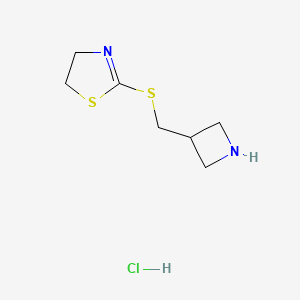

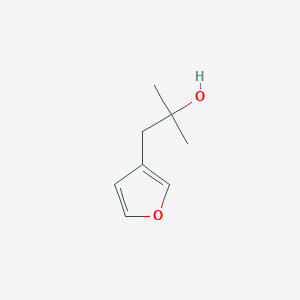

2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride (2-Azetidin-3-ylmethylthio-4,5-dihydrothiazole HCl) is an organic compound that has been studied for its potential applications in pharmaceuticals and biochemistry. It is a derivative of thiazole, which is a heterocyclic ring containing sulfur, nitrogen, and carbon atoms. This molecule has been shown to possess a variety of properties, such as anti-inflammatory, anti-bacterial, and anti-fungal activities. Furthermore, it has been found to have antioxidant and free radical scavenging properties, as well as anticoagulant and anti-platelet effects. This molecule has been studied for its potential therapeutic applications, as well as its use as a biomarker or drug target.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Azolylthioacetic Acids

Azolylthioacetic acids, including thiazoles and their derivatives, exhibit diverse biological effects. These compounds are characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. Their synthesis primarily involves reactions of azoles containing the thiol group with haloacetic acids and derivatives, among other methods. This breadth of biological activity suggests that similar compounds, such as the one of interest, may hold promise for various therapeutic applications (Chornous et al., 2016).

Reactivity and Pharmacological Activity of 1,2,4-Triazole-3-thione Derivatives

1,2,4-Triazole-3-thione derivatives have shown significant antioxidant and antiradical activities, indicating a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. These compounds, including their synthesized variants such as 3-thio-1,2,4-triazoles, have been compared with biogenic amino acids like cysteine, highlighting their potential in pharmacological applications (Kaplaushenko, 2019).

Synthetic Routes and Biological Importance of Thiazole Derivatives

Thiazole derivatives, including those with thio and amino groups, play a significant role in medicine and pharmacy due to their wide application in creating efficient synthetic drugs. These compounds are utilized in various fields, including pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas. Their low toxicity and diverse biological properties make them candidates for further exploration in drug development (Parchenko, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2.ClH/c1-2-10-7(9-1)11-5-6-3-8-4-6;/h6,8H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQZKSWIRAJDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC2CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

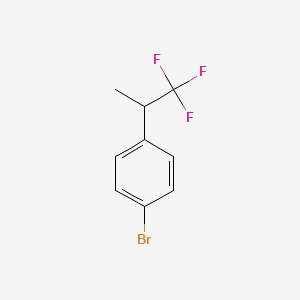

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)

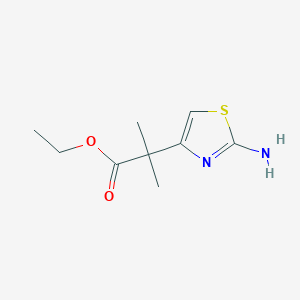

![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)